Tert-butyl 3-amino-4-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula CC1=CC=NC(C(=O)OC©©C)=C1N is a derivative of pyridine This compound is characterized by the presence of a pyridine ring substituted with a carbamate group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC1=CC=NC(C(=O)OC©©C)=C1N typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The carbamate group can be introduced through the reaction of the pyridine derivative with isocyanates under mild conditions. The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
CC1=CC=NC(C(=O)OC©©C)=C1N: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
CC1=CC=NC(C(=O)OC©©C)=C1N: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of CC1=CC=NC(C(=O)OC©©C)=C1N involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
CC1=CC=NC(C(=O)OC©©C)=C1N: can be compared with other pyridine derivatives:
Pyridine: The parent compound, which lacks the carbamate and amino groups.
Nicotinamide: A pyridine derivative with a carboxamide group.
Isoniazid: A pyridine derivative with a hydrazide group.
Uniqueness
The presence of both the carbamate and amino groups in CC1=CC=NC(C(=O)OC©©C)=C1N makes it unique, as it can participate in a wide range of chemical reactions and interact with various biological targets.
List of Similar Compounds
- Pyridine
- Nicotinamide
- Isoniazid
- Pyridoxine (Vitamin B6)
Properties
IUPAC Name |
tert-butyl 3-amino-4-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSCWSOEUTFAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.